Bis(5-oxo-L-prolinato-N1,O2)zinc

Solubility Solid-state chemistry Formulation science

Bis(5-oxo-L-prolinato-N1,O2)zinc, commonly referred to as Zinc PCA or Zinc pidolate, is a 1:2 coordination complex in which one zinc(II) ion is chelated by two 5-oxopyrrolidine-2-carboxylate ligands. The compound belongs to the class of metal–amino acid derivative salts and is used predominantly in cosmetic, personal-care, and pharmaceutical formulations for its sebum-regulating, antimicrobial, and collagen-supporting properties.

Molecular Formula C10H12N2O6Zn
Molecular Weight 321.6 g/mol
CAS No. 68107-75-5
Cat. No. B12325024
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis(5-oxo-L-prolinato-N1,O2)zinc
CAS68107-75-5
Molecular FormulaC10H12N2O6Zn
Molecular Weight321.6 g/mol
Structural Identifiers
SMILESC1CC(=O)NC1C(=O)O.C1CC(=O)NC1C(=O)O.[Zn]
InChIInChI=1S/2C5H7NO3.Zn/c2*7-4-2-1-3(6-4)5(8)9;/h2*3H,1-2H2,(H,6,7)(H,8,9);/q;;+2/p-2
InChIKeyOWVLYQRCCIEOPF-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Bis(5-oxo-L-prolinato-N1,O2)zinc (CAS 68107-75-5): Chemical Identity, Stereochemical Nuance, and Procurement-Relevant Characteristics


Bis(5-oxo-L-prolinato-N1,O2)zinc, commonly referred to as Zinc PCA or Zinc pidolate, is a 1:2 coordination complex in which one zinc(II) ion is chelated by two 5-oxopyrrolidine-2-carboxylate ligands. The compound belongs to the class of metal–amino acid derivative salts and is used predominantly in cosmetic, personal-care, and pharmaceutical formulations for its sebum-regulating, antimicrobial, and collagen-supporting properties [1]. A critical procurement distinction exists between the enantiopure L-form (CAS 15454-75-8) and the racemic DL-form (CAS 68107-75-5); these stereoisomeric variants exhibit measurably different solid-state structures, aqueous solubilities, and thermal behaviors that directly affect formulation performance and bioavailability [2]. The hydrated diaqua complex of the racemic form demonstrates approximately threefold higher aqueous solubility at 298 K compared to the enantiopure L-form, a property that carries implications for dissolution rate, formulation versatility, and potentially gastrointestinal or transdermal absorption [2].

Why Zinc Pidolate Cannot Be Freely Substituted: Stereochemistry-Driven Solubility, Bioavailability, and Functional Divergence


Generic substitution among zinc salts or even between stereoisomeric forms of zinc pidolate is not scientifically justified because the identity of the counter-ligand and the stereochemical configuration jointly dictate critical performance parameters. The racemic DL-pidolate diaqua complex (CAS 68107-75-5) exhibits an aqueous solubility of 0.40 g per gram of water at 298 K, whereas the enantiopure L-form (CAS 15454-75-8) reaches only 0.13 g/g water under identical conditions—a factor of approximately 3.1× difference [1]. This solubility gap arises from fundamental differences in crystal packing and lattice energy: the L-form adopts a three-dimensional polymerized orthorhombic network upon dehydration, while the DL-form remains amorphous and does not reconstruct into a crystalline anhydrous phase, leading to divergent rehydration kinetics and thermodynamic stability profiles [1]. Beyond stereochemistry, Zinc PCA differs functionally from simpler zinc salts such as zinc sulfate or zinc gluconate because the pyrrolidone carboxylate ligand is itself a component of the skin's Natural Moisturizing Factor (NMF), conferring intrinsic humectant properties that inorganic zinc salts lack [2]. Furthermore, Zinc PCA has been shown to suppress UVA-induced matrix metalloproteinase-1 (MMP-1) production while simultaneously enhancing type I collagen synthesis in cultured human dermal fibroblasts—a dual protective and regenerative mechanism not documented for zinc sulfate, zinc oxide, or zinc gluconate at comparable concentrations [2]. Substituting any other zinc salt or stereoisomer therefore risks altering solubility, formulation stability, moisturization capacity, and the specific collagen-modulating bioactivity that distinguishes this compound.

Product-Specific Quantitative Evidence Guide: Bis(5-oxo-L-prolinato-N1,O2)zinc (Zinc PCA, CAS 68107-75-5)


Aqueous Solubility of Racemic DL-Pidolate Is 3.1-Fold Higher Than Enantiopure L-Pidolate at 298 K—Direct Impact on Formulation and Bioavailability

The racemic DL-zinc pidolate diaqua complex (CAS 68107-75-5) demonstrates a measured equilibrium solubility of 0.40 g per gram of water at 298 K, compared to 0.13 g/g water for the enantiopure L-zinc pidolate diaqua complex (CAS 15454-75-8) under identical temperature conditions [1]. This 3.1-fold solubility advantage is attributed to the inability of dehydrated amorphous DL-pidolate to reconstruct into a dense crystalline network upon rehydration, whereas anhydrous L-pidolate crystallizes into a three-dimensional polymerized orthorhombic structure that limits dissolution [1]. The solubility inequality is consistent with the lower specific volume of the L-diaqua complex (342 ų/molecule vs. 347 ų/molecule for the DL-form) and implies a lower melting point and higher chemical potential of the racemic solid, making it thermodynamically more soluble [1].

Solubility Solid-state chemistry Formulation science

Elemental Zinc Content of Zinc Pidolate (20.3% w/w) Compared to Commonly Used Zinc Salts—Implications for Dose Efficiency and Formulation Economy

Zinc pidolate (Zinc PCA, CAS 15454-75-8 for the L-form) delivers 20.3% elemental zinc by weight, based on the molecular formula C₁₀H₁₂N₂O₆Zn (molecular weight 321.6 g/mol; atomic weight of Zn = 65.38 g/mol) . This compares favorably against other widely used zinc salts: zinc sulfate heptahydrate (ZnSO₄·7H₂O, MW 287.5 g/mol) provides approximately 22.7% elemental zinc, while zinc gluconate (C₁₂H₂₂O₁₄Zn, MW 455.7 g/mol) delivers only about 14.3% [1]. Although zinc sulfate offers a marginally higher zinc fraction, zinc pidolate combines its substantial zinc payload with the pyrrolidone carboxylate ligand that functions as a natural moisturizing factor (NMF) component, delivering both mineral supplementation and skin-conditioning benefits in a single molecule [2]. The DL-form (CAS 68107-75-5) shares the identical molecular formula and zinc content with the L-form, but its 3.1-fold solubility advantage (cf. Evidence Item 1) enables higher achievable solution concentrations of zinc ions in aqueous formulations [2].

Elemental zinc content Dose efficiency Formulation economy

Complete Growth Inhibition of Propionibacterium acnes at 0.75% Zinc PCA in In Vitro Culture—Benchmark Data for Anti-Acne Formulation Design

In vitro microbiological assays demonstrate that Zinc PCA (as the zinc salt of L-pyrrolidone carboxylate) achieves complete inhibition of Propionibacterium acnes (Cutibacterium acnes) growth at a concentration of 0.75%, while complete inhibition of Staphylococcus albus is achieved at a lower concentration of 0.25% [1]. These concentration thresholds provide formulators with quantitative microbiological benchmarks for designing anti-acne and skin-purifying products. While comparable P. acnes inhibition data for zinc sulfate or zinc gluconate tested under identical conditions are not available in the same studies, the 0.75% complete inhibition value for Zinc PCA represents a defined performance specification that can be used as a procurement quality criterion when sourcing the compound for anti-acne applications [1].

Antimicrobial Propionibacterium acnes Anti-acne

Zinc PCA Simultaneously Suppresses UVA-Induced MMP-1 and Enhances Type I Collagen Synthesis in Human Dermal Fibroblasts—A Dual Anti-Aging Mechanism Not Reported for Inorganic Zinc Salts

In cultured normal human dermal fibroblasts, Zinc PCA (zinc L-pyrrolidone carboxylate) suppressed UVA-induced activation of activator protein-1 (AP-1) and consequently reduced matrix metalloproteinase-1 (MMP-1) production—the primary collagen-degrading enzyme implicated in photoaging [1]. Concurrently, Zinc PCA enhanced de novo type I collagen synthesis in these fibroblasts, as demonstrated by increased procollagen type I C-peptide levels in the culture medium [1]. This dual mechanism—protecting existing collagen from enzymatic degradation while simultaneously stimulating new collagen production—is a distinguishing feature of Zinc PCA that has not been documented for simple inorganic zinc salts such as zinc sulfate or zinc chloride at equivalent zinc ion concentrations. While the study used the L-form of zinc pidolate, the molecular mechanism is mediated by the zinc–PCA complex and is expected to be conserved in the racemic DL-form given the identical coordination chemistry of the zinc center [1].

Collagen synthesis MMP-1 inhibition Anti-aging

In Vivo Sebumetric Reduction of Up to 28% with Topical Zinc PCA—Quantified Sebum-Regulating Performance

Topical application of formulations containing 1% Zinc PCA over several weeks has been reported to produce a measurable reduction in sebum production as quantified by Sebumeter® measurements [1]. One commercial source citing research data indicates that Zinc PCA can achieve up to a 28% reduction in skin oiliness . While this figure originates from a brand-owned research summary rather than a peer-reviewed publication with full comparator data, it aligns with the compound's known mechanism of 5α-reductase inhibition—zinc ions have been demonstrated to potently inhibit 5α-reductase activity in human skin in vitro at concentrations of 3–9 mmol/L, with complete enzyme inhibition achievable at high zinc concentrations [2]. The 5α-reductase inhibition by zinc is an established biochemical mechanism, but the sebumetric quantification for Zinc PCA specifically provides a practical performance benchmark for procurement.

Sebum regulation Sebumetry Oily skin

Best Research and Industrial Application Scenarios for Bis(5-oxo-L-prolinato-N1,O2)zinc (Zinc PCA, CAS 68107-75-5)


High-Concentration Aqueous Anti-Acne Formulations Requiring Rapid Dissolution and Complete P. acnes Suppression

The 3.1-fold solubility advantage of the DL-pidolate form (0.40 g/g water at 298 K) [1] enables formulators to prepare concentrated aqueous solutions or serums that remain physically stable without precipitation, while the established 0.75% complete inhibitory concentration against Propionibacterium acnes [2] provides a clear minimum effective dose target. This scenario applies to clarifying toners, anti-acne serums, and leave-on acne treatment gels where both high zinc bioavailability and robust antimicrobial efficacy are required.

Dual-Function Anti-Aging Skincare Leveraging MMP-1 Suppression and Collagen Synthesis Enhancement

Zinc PCA uniquely combines UVA-induced MMP-1 suppression with type I collagen synthesis stimulation in dermal fibroblasts [3]. This dual mechanism supports anti-aging product claims related to collagen preservation and photoaging prevention. Formulators can differentiate their products from those using generic zinc salts by substantiating collagen-modulating efficacy through procollagen type I C-peptide biomarker measurements in clinical studies.

Sebum-Regulating and Oil-Control Products with Quantified 5α-Reductase-Mediated Performance

With documented in vivo sebum reduction of up to 28% via Sebumeter® measurements and a mechanistic basis in 5α-reductase inhibition [4], Zinc PCA is optimally positioned for mattifying moisturizers, oil-control primers, and scalp care formulations targeting seborrheic conditions. The combination of zinc-mediated enzyme inhibition and PCA-mediated NMF humectancy delivers oil control without the excessive dryness often associated with astringent ingredients.

Oral Zinc Supplementation (Nutraceutical/Pharmaceutical) Prioritizing Bioavailability and Gastrointestinal Tolerance

The zinc pidolate complex, delivering 20.3% elemental zinc with 17% aqueous solubility at 20°C , is marketed as a highly bioavailable oral zinc supplement. The racemic DL-form's elevated solubility (0.40 g/g water) [1] may further enhance dissolution-limited absorption in the gastrointestinal tract, offering a potential advantage over less soluble zinc salts such as zinc oxide. This scenario is relevant for immune support formulations, skin health supplements, and zinc-deficiency correction products.

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